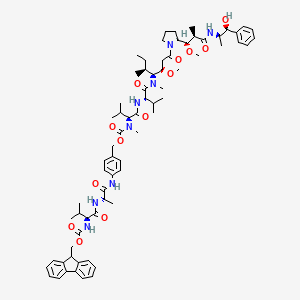

Fmoc-VAP-MMAE

Description

BenchChem offers high-quality Fmoc-VAP-MMAE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-VAP-MMAE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C70H98N8O13 |

|---|---|

Molecular Weight |

1259.6 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C70H98N8O13/c1-16-43(8)61(56(88-14)37-57(79)78-36-24-31-55(78)63(89-15)44(9)64(81)71-45(10)62(80)48-25-18-17-19-26-48)76(12)68(85)59(41(4)5)74-67(84)60(42(6)7)77(13)70(87)91-38-47-32-34-49(35-33-47)73-65(82)46(11)72-66(83)58(40(2)3)75-69(86)90-39-54-52-29-22-20-27-50(52)51-28-21-23-30-53(51)54/h17-23,25-30,32-35,40-46,54-56,58-63,80H,16,24,31,36-39H2,1-15H3,(H,71,81)(H,72,83)(H,73,82)(H,74,84)(H,75,86)/t43-,44+,45+,46-,55-,56+,58-,59-,60-,61-,62+,63+/m0/s1 |

InChI Key |

DNBKSBZOHVIOEB-QKUOFYSQSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Fmoc-VAP-MMAE

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-VAP-MMAE is a pivotal drug-linker conjugate utilized in the construction of Antibody-Drug Conjugates (ADCs), a class of targeted therapeutics revolutionizing oncology. This molecule comprises three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a cathepsin B-cleavable Valine-Alanine-p-aminobenzylcarbamate (VAP) linker, and the potent antimitotic agent, Monomethyl Auristatin E (MMAE). This technical guide provides a comprehensive overview of the mechanism of action of an ADC constructed using this system, from initial antibody-antigen binding to the ultimate induction of apoptosis in target cancer cells. Detailed experimental protocols for key assays, quantitative data on linker cleavage and cytotoxicity, and visualizations of the critical pathways and workflows are presented to facilitate a deeper understanding and application of this technology in drug development.

Introduction to Fmoc-VAP-MMAE in ADC Technology

Antibody-Drug Conjugates (ADCs) are designed to merge the antigen specificity of monoclonal antibodies with the high potency of cytotoxic agents, thereby maximizing efficacy while minimizing off-target toxicity. The linker connecting the antibody and the payload is a critical determinant of an ADC's success. The Fmoc-VAP-MMAE drug-linker is designed for precise control during the manufacturing process and potent, selective payload delivery within the tumor microenvironment.

-

Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the amine on the valine residue. It is stable during the synthesis and purification of the drug-linker but is removed prior to conjugation with the antibody.

-

VAP Linker: The VAP (Val-Ala-PAB) linker is a protease-sensitive linker. The dipeptide Valine-Alanine (Val-Ala) is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in cancer cells[]. This is followed by a self-immolative p-aminobenzylcarbamate (PAB) spacer, which ensures the release of the unmodified payload upon cleavage.

-

MMAE Payload: Monomethyl Auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent derived from dolastatin 10[2]. It functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis[2]. Its high toxicity makes it unsuitable for systemic administration, but ideal as an ADC payload[2].

The Multi-Step Mechanism of Action

The therapeutic effect of an ADC utilizing the VAP-MMAE system is contingent on a sequence of well-orchestrated events, ensuring the targeted destruction of cancer cells.

-

Circulation and Targeting: The ADC circulates systemically, with the stable VAP linker preventing premature release of MMAE. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized vesicle traffics through the endosomal-lysosomal pathway, leading to the formation of a lysosome. The acidic environment of the lysosome and the presence of proteases are crucial for the next step.

-

Proteolytic Cleavage: Within the lysosome, the Val-Ala dipeptide of the linker is recognized and cleaved by cathepsin B[].

-

Payload Release: The cleavage of the Val-Ala peptide bond triggers a spontaneous 1,6-elimination reaction of the PAB spacer, which rapidly releases the active, unmodified MMAE into the cytoplasm of the cancer cell.

-

Induction of Apoptosis: The released MMAE binds to tubulin, disrupting the microtubule network. This leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).

-

Bystander Effect: The released MMAE is relatively cell-permeable, allowing it to diffuse out of the dying target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.

Quantitative Data

The choice of linker is critical for the performance of an ADC. The following tables provide a comparative summary of quantitative data for ADCs constructed with Val-Ala-PAB-MMAE and the closely related, well-established Val-Cit-PAB-MMAE linker.

Table 1: In Vitro Cytotoxicity of MMAE-based ADCs

| Cell Line | Target Antigen | Linker | IC50 (nM) | Reference |

| SK-OV-3 | HER2 | Val-Ala | 0.09 | Wang et al., 2017 |

| NCI-N87 | HER2 | Val-Ala | 0.08 | Wang et al., 2017 |

| BT-474 | HER2 | Val-Ala | 0.07 | Wang et al., 2017 |

| SK-BR-3 | HER2 | Val-Cit | 0.058 | ACROBiosystems Data |

| Various Cancers | EGFR | Val-Cit | 0.01 - 8 | Li et al., 2020 |

Note: IC50 values can vary depending on the specific antibody, cell line, and experimental conditions.

Table 2: Comparative Performance of Val-Ala and Val-Cit Linkers

| Parameter | Val-Ala Linker | Val-Cit Linker | Comments | Reference |

| Cathepsin B Cleavage Rate | ~50% of Val-Cit rate | Benchmark | Val-Cit is cleaved more rapidly by isolated cathepsin B. | Benchchem Comparative Guide |

| Plasma Stability (Human) | Stable | Stable | Both linkers show high stability in human plasma, which is crucial for clinical applications. | Benchchem Comparative Guide |

| Plasma Stability (Mouse) | More stable than Val-Cit | Susceptible to cleavage by carboxylesterase | Val-Ala is preferred for preclinical studies in mice due to its higher stability. | Benchchem Comparative Guide |

| Hydrophobicity | Lower | Higher | The lower hydrophobicity of Val-Ala can reduce the risk of ADC aggregation, especially at high DARs. | Impact of cathepsin B-sensitive triggers... |

Experimental Protocols

Detailed methodologies are essential for the evaluation of ADCs. The following are protocols for key experiments to assess the mechanism of action of a VAP-MMAE ADC.

In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate of MMAE release from the ADC upon incubation with cathepsin B.

Objective: To determine the cleavage kinetics of the Val-Ala linker by cathepsin B.

Materials:

-

ADC with VAP-MMAE

-

Recombinant human cathepsin B

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay Buffer with 2 mM DTT (freshly prepared)

-

Quench Solution: Acetonitrile with an internal standard (e.g., MMAE-d8)

-

HPLC-MS/MS system

Procedure:

-

Reagent Preparation: Prepare all buffers and solutions. Activate cathepsin B by incubating it in Activation Buffer for 15 minutes at room temperature.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. A typical enzyme-to-ADC ratio is 1:1000.

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add it to the quench solution to stop the reaction.

-

Analysis: Analyze the samples by HPLC-MS/MS to quantify the concentration of released MMAE.

-

Data Analysis: Plot the concentration of released MMAE over time to determine the cleavage rate and the half-life of the linker.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Objective: To determine the IC50 value of the VAP-MMAE ADC.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

VAP-MMAE ADC, isotype control ADC, and free MMAE

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the VAP-MMAE ADC, isotype control ADC, and free MMAE in complete culture medium. Remove the old medium from the cells and add the ADC dilutions.

-

Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the data to the untreated control wells and plot the cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Bystander Effect Assay (Co-culture Method)

This assay assesses the ability of the ADC to kill neighboring antigen-negative cells.

Objective: To quantify the bystander killing effect of the VAP-MMAE ADC.

Materials:

-

Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (the Ag- line should express a fluorescent protein like GFP for easy identification)

-

Complete cell culture medium

-

VAP-MMAE ADC and isotype control ADC

-

96-well cell culture plates

-

High-content imaging system or flow cytometer

Procedure:

-

Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:9, 1:1, 9:1), keeping the total cell number constant. Also, seed monocultures of each cell line as controls.

-

ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the VAP-MMAE ADC or the isotype control ADC.

-

Incubation: Incubate the plates for 96-120 hours.

-

Analysis:

-

High-Content Imaging: Stain the cells with a nuclear stain (e.g., Hoechst) and image the plates. Quantify the number of viable Ag- (GFP-positive) cells in each well.

-

Flow Cytometry: Harvest the cells and analyze by flow cytometry to distinguish and count the viable Ag+ and Ag- populations.

-

-

Data Analysis: Plot the viability of the Ag- cells as a function of the ADC concentration and the ratio of Ag+ to Ag- cells to determine the extent of the bystander effect.

Signaling Pathways of MMAE-Induced Apoptosis

Once released into the cytoplasm, MMAE initiates a cascade of events leading to apoptosis.

-

Microtubule Disruption: MMAE binds to the vinca domain of tubulin, inhibiting its polymerization into microtubules. This disrupts the mitotic spindle, a structure essential for chromosome segregation during cell division.

-

Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases (e.g., caspase-3), which execute the apoptotic program.

-

Immunogenic Cell Death (ICD): Recent studies suggest that MMAE can also induce immunogenic cell death, a form of apoptosis that stimulates an anti-tumor immune response. This involves the surface exposure of calreticulin and the release of ATP and HMGB1, which act as "eat-me" signals and danger signals to the immune system.

Conclusion

The Fmoc-VAP-MMAE drug-linker system represents a highly refined technology for the development of effective and safe Antibody-Drug Conjugates. Its mechanism of action, predicated on specific enzymatic cleavage within the target cell, ensures the localized release of a potent cytotoxic payload. The Val-Ala dipeptide offers a favorable balance of efficient cleavage and improved physicochemical properties compared to other linkers. A thorough understanding of its mechanism, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is paramount for the successful design and clinical translation of the next generation of targeted cancer therapies.

References

The Role of the Fmoc Protecting Group in ADC Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of complex biomolecule synthesis. In the development of Antibody-Drug Conjugates (ADCs), the 9-fluorenylmethyloxycarbonyl (Fmoc) group plays a pivotal role, particularly in the construction of peptide-based linkers. These linkers are critical components that connect a monoclonal antibody to a potent cytotoxic payload, influencing the ADC's stability, efficacy, and safety profile. This technical guide provides an in-depth exploration of the Fmoc protecting group's application in ADC linker synthesis, covering its chemical properties, deprotection kinetics, and integration into comprehensive manufacturing workflows.

The Fmoc Group in the Context of ADC Linker Chemistry

The Fmoc group is a base-labile amine protecting group widely employed in solid-phase peptide synthesis (SPPS) and, by extension, in the synthesis of peptide linkers for ADCs.[1] Its popularity stems from its stability under acidic conditions, allowing for the use of acid-labile protecting groups on amino acid side chains, a concept known as orthogonality.[] This orthogonality is crucial for the stepwise assembly of complex peptide sequences that can be specifically cleaved by tumor-associated enzymes.[3]

In a typical ADC linker, such as the widely used valine-citrulline (Val-Cit) dipeptide linker, the Fmoc group protects the N-terminal amine of the peptide during synthesis.[4][5] This prevents unwanted side reactions and allows for the controlled, sequential addition of amino acids to build the desired linker structure. The Val-Cit linker is designed to be cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells, leading to the release of the cytotoxic payload at the target site.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in both the synthesis of the peptide linker and the final preparation of the drug-linker construct for conjugation to the antibody. The process is an elimination reaction initiated by a base.

A mild base, most commonly a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to a β-elimination reaction, releasing the free amine of the peptide, dibenzofulvene (DBF), and carbon dioxide. The base then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which prevents DBF from reacting with the newly deprotected amine.

Caption: Mechanism of Fmoc deprotection by a base.

Quantitative Data on Fmoc Deprotection

The efficiency and completeness of Fmoc removal are critical for the yield and purity of the final ADC. Incomplete deprotection can lead to the formation of deletion sequences in the peptide linker, which can be difficult to separate from the desired product. The kinetics of Fmoc deprotection can be influenced by several factors, including the choice of base, its concentration, the solvent, and the steric hindrance around the Fmoc-protected amine.

While extensive data exists for Fmoc deprotection in solid-phase peptide synthesis, solution-phase deprotection is particularly relevant for the final step of drug-linker synthesis before antibody conjugation. The following table summarizes a comparison of common bases used for Fmoc deprotection.

| Base | Concentration | Solvent | Typical Reaction Time | Yield | Purity | Notes |

| Piperidine | 20% (v/v) | DMF | 10-30 min | >95% | High | The most common and well-characterized reagent. |

| 4-Methylpiperidine (4-MP) | 20% (v/v) | DMF | 10-30 min | Similar to Piperidine | High | A less toxic alternative to piperidine with similar kinetics. |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (v/v) with 2% Piperidine | DMF | 5-15 min | >95% | High | A stronger, non-nucleophilic base that can accelerate deprotection, especially for sterically hindered amino acids. |

| Piperazine/DBU | 5% Piperazine, 2% DBU | NMP | < 1 min | High | High | A very rapid and efficient deprotection cocktail. |

Note: Reaction times and yields are illustrative and can vary depending on the specific substrate and reaction conditions. DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone).

Monitoring the deprotection reaction is crucial. This can be done qualitatively using the Kaiser test to detect the presence of free primary amines or quantitatively by monitoring the release of the dibenzofulvene-piperidine adduct by UV spectrophotometry at approximately 301 nm.

Experimental Protocols

The synthesis of an ADC using an Fmoc-protected linker is a multi-step process. The following protocols provide a general overview of the key experimental stages.

Synthesis of the Fmoc-Protected Peptide Linker

The peptide linker is typically assembled on a solid support using standard Fmoc-SPPS chemistry.

Caption: Solid-phase synthesis of an Fmoc-protected peptide linker.

Detailed Methodology:

-

Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is swollen in a solvent like dichloromethane (DCM).

-

First Amino Acid Coupling: The first Fmoc-protected amino acid is coupled to the resin.

-

Fmoc Deprotection: The Fmoc group is removed by treating the resin with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The subsequent Fmoc-protected amino acids are coupled sequentially using a coupling agent like HBTU or HATU.

-

Cleavage from Resin: Once the peptide linker is assembled, it is cleaved from the resin using a mild acid solution (e.g., dilute trifluoroacetic acid in DCM).

-

Purification: The crude Fmoc-protected peptide linker is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Fmoc Deprotection and Payload Conjugation

The purified Fmoc-protected linker is then conjugated to the cytotoxic payload in solution.

Detailed Methodology:

-

Dissolution: The Fmoc-protected linker and the payload (with a reactive handle, e.g., an amine) are dissolved in an anhydrous solvent like DMF.

-

Fmoc Deprotection: A solution of 20% piperidine in DMF is added to the linker solution to remove the Fmoc group. The reaction is monitored by HPLC until completion.

-

Payload Conjugation: Once the Fmoc group is removed, the payload is added to the reaction mixture, often with a coupling agent, to form the drug-linker construct.

-

Purification: The resulting drug-linker is purified by RP-HPLC.

Antibody Conjugation and ADC Purification

The final step is the conjugation of the drug-linker to the monoclonal antibody.

Caption: General workflow for ADC conjugation and characterization.

Detailed Methodology:

-

Antibody Preparation: The antibody is prepared for conjugation. This often involves the partial reduction of interchain disulfide bonds using a reducing agent like TCEP to generate free thiol groups for conjugation.

-

Conjugation: The purified drug-linker is added to the antibody solution in a controlled molar excess. The reaction is allowed to proceed at room temperature.

-

Purification: The resulting ADC is purified to remove unconjugated antibody, free drug-linker, and other impurities. Size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used for this purpose.

-

Characterization: The purified ADC is thoroughly characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR), aggregation levels, and in vitro cytotoxicity.

Conclusion

The Fmoc protecting group is an indispensable tool in the synthesis of peptide-based linkers for ADCs. Its base lability and orthogonality to acid-labile side-chain protecting groups enable the precise construction of complex linkers designed for specific enzymatic cleavage in the tumor microenvironment. A thorough understanding of the Fmoc deprotection mechanism, kinetics, and associated experimental protocols is essential for the successful development and manufacturing of safe and effective antibody-drug conjugates. Careful optimization of deprotection conditions and rigorous analytical characterization at each stage of the process are paramount to ensure the quality and homogeneity of the final therapeutic product.

References

- 1. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 4. selleckchem.com [selleckchem.com]

- 5. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

The Architecture of Efficacy: A Technical Guide to the Val-Cit-PABC Linker in MMAE Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The Val-Cit-PABC (VAP) linker has emerged as a cornerstone in the design of antibody-drug conjugates (ADCs), particularly those utilizing the potent cytotoxic agent monomethyl auristatin E (MMAE). Its sophisticated design, which balances stability in systemic circulation with efficient cleavage within the tumor microenvironment, has been pivotal to the clinical success of numerous ADCs. This technical guide provides an in-depth exploration of the VAP linker's structure, mechanism of action, and the experimental protocols essential for its synthesis and evaluation.

Core Components and Structure

The VAP linker is a multi-component system, meticulously engineered to ensure the conditional release of its cytotoxic payload. It comprises three key functional units: a protease-cleavable dipeptide, a self-immolative spacer, and a conjugation moiety.

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as the specific recognition site for lysosomal proteases, most notably Cathepsin B.[1][2] Cathepsin B is a cysteine protease that is often overexpressed and highly active in the acidic environment of tumor cell lysosomes.[2] The Val-Cit motif is designed to be stable in the bloodstream, where protease activity is minimal, but susceptible to rapid cleavage upon internalization of the ADC into the target cancer cell.[3]

-

p-Aminobenzylcarbamate (PABC) Self-Immolative Spacer: The PABC unit acts as a crucial bridge between the Val-Cit dipeptide and the MMAE payload.[1] Its primary function is to ensure that upon cleavage of the dipeptide, the payload is released in its unmodified, fully active form. This is achieved through a spontaneous 1,6-elimination reaction, a process often referred to as "self-immolation," which is triggered by the enzymatic cleavage of the adjacent peptide bond.

-

Maleimidocaproyl (MC) Spacer: For conjugation to the antibody, a maleimidocaproyl (MC) group is commonly employed. This unit provides a reactive maleimide function that forms a stable covalent bond with the thiol groups of cysteine residues on the antibody.

The complete linker-payload entity is therefore often designated as MC-Val-Cit-PABC-MMAE.

Mechanism of Action: Targeted Intracellular Drug Release

The therapeutic efficacy of a VAP-MMAE ADC is contingent upon a precisely orchestrated series of events that culminate in the release of the cytotoxic payload within the target cancer cell.

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the VAP linker remains stable, minimizing premature drug release and associated off-target toxicities. The monoclonal antibody component of the ADC directs it to specific antigens overexpressed on the surface of cancer cells.

-

Internalization and Lysosomal Trafficking: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome.

-

Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the citrulline and the PABC spacer of the VAP linker.

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide triggers the spontaneous 1,6-elimination of the PABC spacer. This "self-immolation" results in the release of the unmodified, fully active MMAE payload, along with carbon dioxide and an aza-quinone methide by-product.

-

Cytotoxic Effect: The released MMAE can then exert its potent anti-mitotic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell.

Quantitative Data on Linker Stability

The stability of the VAP linker is a critical determinant of an ADC's therapeutic index. Premature cleavage in systemic circulation can lead to off-target toxicity, while insufficient cleavage in the tumor microenvironment can compromise efficacy. The following tables summarize representative data on the stability of Val-Cit-PABC linkers in plasma from various species. It is important to note that stability can be influenced by the specific antibody, conjugation site, and drug-to-antibody ratio (DAR).

Table 1: Comparative Plasma Stability of a Val-Cit-PABC-MMAE ADC

| Species | Incubation Time (days) | % Payload Release | Reference |

| Human | 6 | <1% | |

| Monkey (Cynomolgus) | 6 | <1% | |

| Rat | 6 | >4% | |

| Mouse | 6 | >20% |

Data adapted from a study analyzing a set of 15 ADCs with Val-Cit-PABC-MMAE linkers. The increased payload release in mouse plasma is attributed to the activity of carboxylesterase 1c, which can cleave the Val-Cit linker.

Table 2: In Vitro Cathepsin B Cleavage vs. Plasma Stability

| Condition | Incubation Time | % Payload Release | Reference |

| Incubation with Cathepsin B | 4 hours | >90% | |

| Incubation in Human Plasma | 72 hours | <10% |

Illustrative data based on typical performance of Val-Cit linkers.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of VAP-MMAE ADCs.

Protocol 1: Synthesis of MC-Val-Cit-PABC-MMAE

This protocol outlines the key steps for the chemical synthesis of the MC-Val-Cit-PABC-MMAE linker-payload.

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

MMAE

-

Coupling reagents (e.g., HATU, DIPEA)

-

Fmoc deprotection reagents (e.g., piperidine in DMF)

-

Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)

-

Solvents (e.g., DMF, DCM)

-

Purification system (e.g., preparative HPLC)

Methodology:

-

Coupling of Fmoc-Val-Cit-PAB-OH to MMAE: a. Dissolve Fmoc-Val-Cit-PAB-OH and MMAE in anhydrous DMF. b. Add coupling reagents such as HATU and DIPEA to the solution and stir at room temperature. c. Monitor the reaction progress by HPLC until completion. d. Purify the resulting Fmoc-Val-Cit-PABC-MMAE by preparative HPLC.

-

Fmoc Deprotection: a. Dissolve the purified Fmoc-Val-Cit-PABC-MMAE in DMF. b. Add a solution of piperidine in DMF to remove the Fmoc protecting group. c. Stir at room temperature and monitor by HPLC. d. Purify the resulting H2N-Val-Cit-PABC-MMAE by preparative HPLC.

-

Coupling of Maleimidocaproic Acid (MC): a. Dissolve the H2N-Val-Cit-PABC-MMAE in DMF. b. Add a solution of MC-NHS ester to the reaction mixture. c. Stir at room temperature and monitor by HPLC. d. Once the reaction is complete, purify the final product, MC-Val-Cit-PABC-MMAE, by preparative HPLC and characterize by mass spectrometry.

Protocol 2: Antibody-Drug Conjugation

This protocol describes the conjugation of the MC-Val-Cit-PABC-MMAE linker-payload to a monoclonal antibody via cysteine residues.

Materials:

-

Purified monoclonal antibody in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., TCEP or DTT)

-

MC-Val-Cit-PABC-MMAE dissolved in a compatible solvent (e.g., DMSO)

-

Reaction buffer (e.g., PBS with EDTA)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Methodology:

-

Antibody Reduction: a. Adjust the antibody concentration in the reaction buffer. b. Add the reducing agent (e.g., TCEP) to the antibody solution to reduce interchain disulfide bonds. c. Incubate at 37°C for a defined period (e.g., 1-2 hours). d. Remove the excess reducing agent using a desalting column.

-

Conjugation: a. Add the MC-Val-Cit-PABC-MMAE solution to the reduced antibody. The molar ratio of linker-payload to antibody will determine the final drug-to-antibody ratio (DAR). b. Incubate at room temperature for 1-2 hours, protected from light.

-

Quenching: a. Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.

-

Purification and Characterization: a. Purify the ADC from unreacted linker-payload and other reagents using size-exclusion chromatography (SEC) or other suitable methods. b. Characterize the purified ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol 3: In Vitro Cathepsin B Cleavage Assay

This protocol outlines a method to assess the enzymatic cleavage of the VAP linker in an ADC construct.

Materials:

-

Purified ADC

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., MES buffer, pH 6.0, containing DTT)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

Analysis system (e.g., LC-MS/MS)

Methodology:

-

Reagent Preparation: a. Prepare a stock solution of the ADC. b. Reconstitute and activate Cathepsin B in the assay buffer. c. Pre-warm all solutions to 37°C.

-

Enzymatic Reaction: a. In a microcentrifuge tube, combine the ADC with the assay buffer to the desired final concentration. b. Initiate the cleavage reaction by adding the activated Cathepsin B. c. Incubate the reaction mixture at 37°C.

-

Time-Point Sampling and Quenching: a. At various time points (e.g., 0, 1, 2, 4, 8 hours), take aliquots of the reaction mixture. b. Immediately quench the reaction by adding the quenching solution.

-

Analysis: a. Analyze the samples by LC-MS/MS to quantify the amount of released MMAE payload at each time point. b. Calculate the rate of cleavage based on the increase in free MMAE over time.

Conclusion

The Val-Cit-PABC linker represents a highly refined and successful platform for the development of MMAE-based antibody-drug conjugates. Its design, which leverages the differential enzymatic activity between the systemic circulation and the intracellular environment of tumor cells, provides a robust mechanism for targeted drug delivery. A thorough understanding of its structure, mechanism of action, and the experimental methodologies for its synthesis and evaluation is critical for the continued development and optimization of this important class of cancer therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this dynamic field.

References

Monomethyl Auristatin E (MMAE): A Technical Guide for Drug Development Professionals

An In-depth Examination of the Physicochemical Properties, Pharmacology, and Cellular Impact of a Potent Antibody-Drug Conjugate Payload

Introduction

Monomethyl auristatin E (MMAE) is a synthetic, highly potent antineoplastic agent derived from the natural product dolastatin 10.[1] Due to its extreme cytotoxicity, MMAE is not suitable for use as a standalone chemotherapeutic agent.[2][] Instead, it has emerged as a critical component of antibody-drug conjugates (ADCs), a class of targeted therapies designed to deliver cytotoxic agents directly to cancer cells while minimizing systemic exposure and damage to healthy tissues.[][4] In this context, MMAE is covalently attached to a monoclonal antibody (mAb) via a specialized linker. This technical guide provides a comprehensive overview of the core properties of MMAE for researchers, scientists, and drug development professionals.

Physicochemical Properties

MMAE is a synthetic analogue of the natural peptide dolastatin 10. It is characterized as a white to off-white solid. The fundamental physicochemical properties of MMAE are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C39H67N5O7 | |

| Molar Mass | 717.993 g·mol−1 | |

| CAS Number | 474645-27-7 | |

| Solubility | Soluble in DMSO (up to 20 mM) |

Mechanism of Action

MMAE exerts its potent cytotoxic effects by disrupting the microtubule dynamics within a cell, leading to cell cycle arrest and subsequent apoptosis. The mechanism can be broken down into several key steps, particularly in the context of an ADC.

-

ADC Binding and Internalization : An ADC carrying MMAE binds to a specific antigen on the surface of a cancer cell. This complex is then internalized, typically through endocytosis, and transported to the lysosome.

-

Linker Cleavage and MMAE Release : The linker connecting MMAE to the antibody is designed to be stable in the bloodstream but is cleaved by lysosomal enzymes, such as cathepsin B, within the cancer cell. This cleavage releases the active MMAE payload into the cytoplasm.

-

Tubulin Inhibition : Free MMAE binds to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division.

-

Cell Cycle Arrest and Apoptosis : The disruption of microtubule formation leads to cell cycle arrest in the G2/M phase. This prolonged arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Pharmacology and Pharmacokinetics

The pharmacology and pharmacokinetics of MMAE are complex and are best understood in the context of its delivery via an ADC.

Pharmacokinetics of Unconjugated MMAE

When administered alone in preclinical models, unconjugated MMAE is rapidly eliminated from the plasma. However, it exhibits prolonged and extensive distribution into various tissues, particularly highly perfused organs such as the lungs, kidneys, heart, liver, and spleen. The primary route of elimination for intact MMAE is through feces (approximately 80%), with a smaller fraction excreted in the urine (around 6%). The elimination is predominantly mediated by CYP3A4/5 metabolism and biliary/fecal excretion.

Pharmacokinetics of ADC-Delivered MMAE

As part of an ADC, the pharmacokinetic profile is largely governed by the monoclonal antibody component. The ADC provides a sustained delivery of the cytotoxic payload. Upon administration of an MMAE-based ADC, three main analytes are typically measured to characterize its pharmacokinetics: antibody-conjugated MMAE (acMMAE), total antibody, and unconjugated (free) MMAE. The levels of unconjugated MMAE in circulation are generally low. The terminal half-lives of unconjugated MMAE released from ADCs are generally similar to that of the ADC itself, ranging from 3 to 5 days.

| Parameter | Observation | Reference(s) |

| Plasma Clearance | Rapid for unconjugated MMAE. | |

| Tissue Distribution | Extensive distribution to highly perfused organs. | |

| Elimination | Primarily through feces (~80%) and to a lesser extent in urine (~6%). | |

| Metabolism | Predominantly via CYP3A4/5-mediated pathways. | |

| Half-life (from ADC) | Mean terminal half-lives of unconjugated MMAE range from 3.0 to 5.0 days. |

In Vitro Cytotoxicity

MMAE demonstrates potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values typically in the nanomolar to sub-nanomolar range. Its potency is reported to be 100 to 1000 times greater than that of doxorubicin.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 |

Toxicity

The high potency of MMAE also translates to significant toxicity, which necessitates its targeted delivery via ADCs. The observed toxicities in clinical settings with MMAE-containing ADCs are generally considered payload-related and off-target.

Commonly reported adverse effects include:

-

Hematological Toxicities : Grade 3/4 anemia and neutropenia are consistently reported.

-

Peripheral Neuropathy : This is a well-documented side effect of MMAE-based ADCs.

-

Gastrointestinal Effects : Nausea, vomiting, and diarrhea have been observed.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of a compound.

Methodology:

-

Cell Seeding : Cancer cell lines are cultured to approximately 80% confluency, harvested, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are incubated overnight to allow for cell attachment.

-

Compound Treatment : Cells are treated with various concentrations of MMAE. A serial dilution is performed to cover a broad range of concentrations (e.g., 0.002 to 4000 nM). Untreated cells serve as a negative control.

-

Incubation : The plates are incubated for a defined period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition and Incubation : After the treatment incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization : The medium is removed, and a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Data Acquisition : The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis : The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Quantification of MMAE-Conjugated Antibodies (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying MMAE-conjugated ADCs in biological samples. A sandwich ELISA format is often employed for its high sensitivity and specificity.

Methodology:

-

Coating : A 96-well plate is coated with a capture antibody that specifically binds to MMAE. The plate is incubated overnight at 4°C.

-

Blocking : The plate is washed, and a blocking buffer (e.g., 3-5% BSA in PBST) is added to prevent non-specific binding. The plate is incubated for 1 hour at room temperature.

-

Sample/Standard Incubation : The MMAE-conjugated antibody standards and unknown samples are added to the wells. The plate is incubated for 1 hour at room temperature or 37°C.

-

Detection Antibody Incubation : After washing, a detection antibody (e.g., an HRP-conjugated anti-human IgG antibody) is added. This antibody binds to the Fc region of the ADC. The plate is incubated for 1 hour at room temperature or 37°C.

-

Substrate Addition : The plate is washed again, and a substrate solution (e.g., TMB) is added. The HRP enzyme on the detection antibody catalyzes a color change.

-

Stopping Reaction and Data Acquisition : A stop solution is added to quench the reaction, and the absorbance is read at 450 nm.

-

Data Analysis : A standard curve is generated by plotting the absorbance values against the known concentrations of the MMAE-conjugated antibody standards. The concentrations of the unknown samples are then determined from this curve.

Conclusion

Monomethyl auristatin E is a cornerstone of modern antibody-drug conjugate development. Its well-characterized physicochemical properties, potent mechanism of action, and predictable, albeit significant, toxicity profile make it a valuable tool in the targeted therapy of cancer. A thorough understanding of its pharmacology, pharmacokinetics, and the analytical methods for its detection is essential for the successful development of novel ADCs. This guide provides a foundational overview to aid researchers and drug development professionals in their efforts to harness the therapeutic potential of MMAE.

References

Fmoc-VAP-MMAE: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Fmoc-VAP-MMAE, a key building block in the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, provides a list of suppliers, and details experimental protocols for its use in ADC synthesis and in vitro evaluation. Furthermore, it elucidates the mechanism of action of the active payload, Monomethyl Auristatin E (MMAE), through a detailed signaling pathway diagram.

Quantitative Data Summary

Fmoc-VAP-MMAE is a drug-linker conjugate consisting of the potent tubulin inhibitor MMAE, a cathepsin B-cleavable valine-alanine-p-aminobenzylcarbamate (VAP) linker, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group.[1] Below is a summary of its key quantitative properties.

| Property | Value | Reference |

| Molecular Formula | C70H98N8O13 | [1] |

| Molecular Weight | 1259.57 g/mol | |

| CAS Number | 1912408-91-3 | [1] |

| Appearance | Solid | [2] |

| Storage Temperature | -20°C | [1] |

Fmoc-VAP-MMAE Suppliers and Catalog Numbers

A variety of chemical suppliers offer Fmoc-VAP-MMAE for research and development purposes. The following table provides a non-exhaustive list of suppliers and their corresponding catalog numbers.

| Supplier | Catalog Number |

| MedChemExpress | HY-126681 |

| A2B Chem | BN88495 |

| Immunomart | T82380 |

| DC Chemicals | 1912408-91-3 |

| MyBioSource | MBS5824032 |

Experimental Protocols

This section details the essential experimental procedures for the synthesis of an ADC using Fmoc-VAP-MMAE and a subsequent in vitro cell viability assay to evaluate its efficacy.

Synthesis of a Cysteine-Linked Antibody-Drug Conjugate (ADC)

This protocol outlines the steps for conjugating a drug-linker, derived from Fmoc-VAP-MMAE, to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.

Workflow for ADC Synthesis

Caption: Workflow for the synthesis of a cysteine-linked ADC.

Materials:

-

Fmoc-VAP-MMAE

-

Monoclonal antibody (mAb) of choice

-

Piperidine

-

Maleimidocaproic acid (MC-OH) or other suitable maleimide-containing linker

-

N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Buffers: Phosphate-buffered saline (PBS), Sodium borate buffer

-

Purification columns: Size Exclusion Chromatography (SEC) and/or Hydrophobic Interaction Chromatography (HIC)

Procedure:

-

Fmoc Deprotection: Dissolve Fmoc-VAP-MMAE in DMF and add piperidine. Stir at room temperature to remove the Fmoc protecting group. Monitor the reaction by HPLC. Once complete, purify the resulting NH₂-VAP-MMAE.

-

Activation with Maleimide Group: Activate a maleimide-containing linker (e.g., maleimidocaproic acid) by reacting it with NHS and DCC in a solvent like DCM to form an NHS ester. Add the MC-NHS ester to the deprotected NH₂-VAP-MMAE in DMF to yield the maleimide-activated drug-linker (e.g., MC-VAP-MMAE). Purify the product by preparative HPLC.

-

Antibody Reduction: Prepare the antibody solution in a suitable buffer (e.g., PBS with EDTA). Add a reducing agent such as TCEP to reduce the interchain disulfide bonds. The molar ratio of TCEP to mAb will determine the number of available sulfhydryl groups for conjugation.

-

Conjugation: Add the maleimide-activated drug-linker to the reduced antibody solution. The maleimide groups will react with the free sulfhydryl groups on the antibody to form a stable thioether bond.

-

Purification: Purify the resulting ADC using SEC to remove unconjugated drug-linker and other small molecules, followed by HIC to separate ADCs with different drug-to-antibody ratios (DARs).

In Vitro Cell Viability (MTT) Assay

This protocol describes a common method to assess the cytotoxicity of the synthesized ADC against cancer cell lines.

Workflow for MTT Assay

References

An In-depth Technical Guide to the Core Principles of ADC Drug Linkers

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of the Linker in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies, designed to merge the antigen-targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic small molecules.[1][2] This synergy allows for the precise delivery of chemotherapy agents to tumor cells, minimizing systemic exposure and associated off-target toxicity, which are significant limitations of traditional chemotherapy.[3][4]

An ADC is composed of three primary components:

-

The Monoclonal Antibody: Engineered to selectively bind to a tumor-associated antigen on the surface of cancer cells.

-

The Cytotoxic Payload: A highly potent drug capable of inducing cell death.

-

The Linker: A chemical bridge that covalently connects the payload to the antibody.[2]

The linker is far more than a simple connector; it is a sophisticated and critical element that dictates the overall success, safety, and efficacy of the ADC. An ideal linker must maintain a delicate balance: it must be sufficiently stable to prevent premature payload release while the ADC circulates in the bloodstream, yet it must be efficiently cleaved to release the active payload once the ADC has reached its target tumor cell. The evolution of linker technology has been a primary driver behind the clinical success of modern ADCs, directly influencing their pharmacokinetic properties, therapeutic index, and overall performance.

Classification of ADC Linkers

ADC linkers are broadly classified into two main categories based on their payload release mechanism: cleavable and non-cleavable . The choice between these strategies has profound implications for the ADC's mechanism of action, stability, and potential for bystander killing.

Cleavable Linkers

Cleavable linkers are designed to be broken down by specific triggers that are prevalent within the tumor microenvironment or inside cancer cells. This controlled release allows the payload to become active at the site of the tumor. There are three primary mechanisms for cleavable linkers.

These linkers exploit the pH difference between the bloodstream (physiologic pH ~7.4) and the acidic intracellular compartments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0). Hydrazone bonds are relatively stable at neutral pH but undergo hydrolysis in acidic environments, triggering the release of the payload. While this was one of the first linker technologies to be clinically validated, concerns remain about their potential for slower hydrolysis in circulation, which could lead to premature drug release.

This is currently the most successful class of cleavable linkers, utilized in a majority of clinically approved ADCs. These linkers incorporate a short peptide sequence (e.g., valine-citrulline or "val-cit") that is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. The val-cit dipeptide, a pioneering discovery, is remarkably stable in circulation but is efficiently cleaved following ADC internalization into the lysosome. This enzymatic release is highly specific to the intracellular environment.

This strategy leverages the significant difference in the concentration of reducing agents, particularly glutathione (GSH), between the extracellular space and the intracellular environment. The cytoplasm of tumor cells has a much higher concentration of GSH (1-10 mM) compared to the plasma (around 5 µM). Linkers containing a disulfide bond are stable in the bloodstream but are rapidly reduced and cleaved inside the cell, releasing the payload.

Non-Cleavable Linkers

Non-cleavable linkers consist of highly stable chemical bonds, such as a thioether bond formed via a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker. These linkers do not have a specific chemical trigger for cleavage. Instead, payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone after the ADC is internalized and trafficked to the lysosome. This process liberates the payload, which remains attached to the linker and the amino acid residue (e.g., lysine) to which it was conjugated.

The primary advantages of non-cleavable linkers are their superior plasma stability, which can lead to a lower risk of off-target toxicity and a wider therapeutic window. However, the resulting amino acid-linker-payload complex is typically less membrane-permeable, which largely prevents the "bystander effect" (the killing of adjacent antigen-negative tumor cells). This makes them most suitable for treating tumors with homogenous antigen expression.

Logical and Signaling Pathways

Visualizing the mechanisms of ADC action and linker cleavage provides clarity on these complex processes.

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Caption: Logical comparison of cleavable and non-cleavable linker release mechanisms.

Quantitative Data Presentation

The stability of the linker is a critical parameter that influences both safety and efficacy. The following tables summarize quantitative data from various studies.

Table 1: In Vivo and In Vitro Stability of Common ADC Linkers

| Linker Type | ADC Model | Animal/Matrix Model | Stability Metric | Result | Reference(s) |

|---|---|---|---|---|---|

| Cleavable | |||||

| Hydrazone | Inotuzumab ozogamicin | Human | In vivo hydrolysis rate | 1.5–2% per day | |

| Disulfide (SPP) | Trastuzumab-SPP-DM1 | Rat | In vivo clearance | Faster than non-cleavable T-DM1 | |

| Peptide (Phe-Lys) | cBR96-doxorubicin | Human Plasma | In vitro half-life | ~30 days | |

| Peptide (Val-Cit) | cBR96-MMAE | Human Plasma | In vitro half-life | ~230 days (9.6 days in Monkey) | |

| Peptide (Val-Cit) | Ab095-vc-MMAE | Rat Plasma | In vitro payload release | ~2.5% free MMAE after 6 days | |

| Non-Cleavable | |||||

| Thioether (SMCC) | Trastuzumab-emtansine (T-DM1) | Rat | In vivo clearance | Slower than cleavable disulfide ADC |

| Thioether (SMCC) | Generic ADC | Human Plasma | In vitro stability | Generally high stability | |

Table 2: Comparative Cleavage Rates of Protease-Sensitive Linkers

| Dipeptide Linker | Cleaving Enzyme | Relative Cleavage Rate/Half-life | Key Notes | Reference(s) |

|---|---|---|---|---|

| Val-Cit | Cathepsin B | Baseline (t½ ≈ 240 min) | Benchmark for efficient and stable cleavage. | |

| Val-Ala | Cathepsin B | ~50% of Val-Cit rate | Lower hydrophobicity can reduce ADC aggregation. | |

| Phe-Lys | Cathepsin B (isolated) | ~30-fold faster than Val-Cit | Rate similar to Val-Cit in lysosomal extracts. |

| Asn-Asn | Legumain (lysosomal) | 5x faster than Val-Cit | Stable against human neutrophil elastase (NE). | |

Detailed Experimental Protocols

Accurate assessment of ADC linker properties is crucial for preclinical development. Below are detailed methodologies for key experiments.

Protocol: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.

Materials:

-

Test ADC

-

Human, rat, or mouse plasma (sodium heparin or EDTA anticoagulant)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

LC-MS/MS system for free payload quantification or ELISA setup for intact ADC quantification.

-

Protein precipitation solution (e.g., acetonitrile with 0.1% formic acid)

Procedure:

-

Preparation: Thaw plasma on ice. If required, centrifuge to remove any precipitates.

-

Incubation: Spike the test ADC into the plasma to a final concentration (e.g., 10-100 µg/mL). Also, prepare a control sample by spiking the ADC into PBS.

-

Time Course: Incubate the samples at 37°C.

-

Sampling: At predetermined time points (e.g., 0, 6, 24, 48, 72, 144 hours), withdraw an aliquot of the plasma/ADC mixture and immediately store at -80°C to halt any further reaction.

-

Sample Processing (for LC-MS/MS):

-

To the thawed plasma aliquot, add 3-4 volumes of cold protein precipitation solution.

-

Vortex thoroughly and incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet precipitated proteins.

-

Carefully collect the supernatant, which contains the released small molecule payload.

-

-

Analysis:

-

LC-MS/MS: Quantify the amount of free payload in the supernatant by comparing its signal to a standard curve prepared with known concentrations of the payload.

-

ELISA: Use a sandwich ELISA format. Coat a plate with the target antigen. Add plasma samples; the intact ADC will bind. Detect with an enzyme-conjugated secondary antibody that specifically binds to the payload. The signal is proportional to the amount of intact ADC.

-

-

Data Interpretation: Plot the percentage of intact ADC remaining or the percentage of payload released over time to determine the linker's half-life in plasma.

Protocol: In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate of payload release from a protease-cleavable linker ADC in the presence of its target enzyme.

Materials:

-

ADC with a protease-cleavable linker (e.g., val-cit).

-

Recombinant Human Cathepsin B.

-

Assay Buffer: 10-25 mM Sodium Acetate or MES, pH 5.0-6.0.

-

Activation Solution: Dithiothreitol (DTT) in water (e.g., 30-40 mM).

-

Quenching Solution: 2% Formic Acid or a protease inhibitor.

-

HPLC system with a reverse-phase column (e.g., C18).

Procedure:

-

Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with the activation buffer containing DTT for 15-30 minutes at 37°C. DTT is required to maintain the active-site cysteine in its reduced state.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution (e.g., final concentration 1 µM) with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution (e.g., final concentration 20 nM) to the ADC mixture.

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and immediately add it to the quenching solution to stop the enzymatic reaction.

-

HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC to separate the intact ADC, cleaved payload, and other components.

-

Data Analysis: Calculate the concentration of the released payload at each time point by integrating the peak area and comparing it to a standard curve. Plot the amount of released payload versus time to determine the cleavage rate.

Protocol: In Vitro Cytotoxicity (IC50) Assay

Objective: To determine the in vitro potency and specificity of an ADC on antigen-positive versus antigen-negative cells.

Materials:

-

Antigen-positive (target) and antigen-negative (control) cell lines.

-

Complete cell culture medium and 96-well plates.

-

Test ADC, a non-targeting control ADC, and free payload.

-

Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent).

-

Microplate reader.

Procedure:

-

Cell Seeding: Plate both antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the test ADC, control ADC, and free payload in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period sufficient to allow for ADC internalization and cytotoxicity (typically 72-120 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-4 hours).

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis. A significantly lower IC50 for the target cells compared to the control cells indicates antigen-specific cytotoxicity.

Protocol: Bystander Effect Assay (Co-Culture Method)

Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive (Ag+) cell line.

-

Antigen-negative (Ag-) cell line, engineered to express a fluorescent protein (e.g., GFP) for identification.

-

Test ADC and controls.

-

96-well plates.

-

Fluorescence plate reader or high-content imaging system.

Procedure:

-

Cell Seeding:

-

Monoculture Control: Seed the Ag- GFP cells alone in some wells.

-

Co-culture: Seed a mixture of Ag+ and Ag- GFP cells in other wells. The ratio can be varied (e.g., 1:1, 1:3) to assess dependency on the number of target cells.

-

Allow cells to adhere overnight.

-

-

ADC Treatment: Treat both the monoculture and co-culture wells with serial dilutions of the ADC.

-

Incubation: Incubate the plates for 72-120 hours to allow for ADC processing, payload release, and diffusion.

-

Data Acquisition: Measure the fluorescence intensity from the GFP-expressing Ag- cells using a plate reader or imager. This specifically quantifies the viability of the bystander cell population.

-

Data Analysis: Normalize the fluorescence of treated wells to untreated controls to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture setup compared to the Ag- monoculture indicates a positive bystander effect.

Experimental Workflow Visualization

Caption: Workflow for assessing the in vivo stability of ADCs.

References

- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

The Architect's Blueprint: A Technical Guide to Cleavable Linkers in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The paradigm of cancer therapy has been significantly reshaped by the advent of targeted drug delivery systems, most notably Antibody-Drug Conjugates (ADCs). These sophisticated biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2] Central to the design and efficacy of ADCs is the linker, the chemical bridge connecting the antibody to its payload.[1] Cleavable linkers, engineered to maintain stability in systemic circulation and selectively release the cytotoxic payload within the tumor microenvironment or inside cancer cells, are a cornerstone of modern ADC development.[1][3] This in-depth technical guide provides a comprehensive overview of the core principles, quantitative performance metrics, and experimental evaluation of cleavable linkers in oncology.

Core Principles of Cleavable Linker Technology

The fundamental principle of cleavable linkers is to exploit the physiological and biochemical differences between the systemic circulation and the tumor milieu. An ideal cleavable linker must satisfy two opposing criteria: it must be exceptionally stable in the bloodstream to prevent premature drug release and associated off-target toxicity, yet it must be labile enough to efficiently liberate the cytotoxic payload upon reaching the target site. The cleavage of these linkers is triggered by specific conditions that are prevalent in the tumor microenvironment or within cancer cells.

There are three primary categories of cleavable linkers, classified by their mechanism of cleavage:

-

Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsins, which are highly expressed in the lysosomes of cancer cells.

-

pH-Sensitive Linkers: These linkers are designed to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).

-

Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is selectively cleaved in the highly reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher than in the extracellular space.

The choice of linker chemistry has profound implications for an ADC's therapeutic index, influencing its pharmacokinetics, efficacy, and safety profile.

Quantitative Comparison of Cleavable Linker Performance

The selection of an optimal cleavable linker is a data-driven process. The following tables summarize key quantitative parameters for different classes of cleavable linkers, providing a basis for comparison. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, cell lines, and analytical methods used.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers

| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (ng/mL) | Reference |

| Trastuzumab-vc-MMAE | SK-BR-3 (High HER2) | HER2 | Cleavable (vc) | MMAE | ~13-50 | |

| Trastuzumab-vc-MMAE | MDA-MB-361-DYT2 (Moderate HER2) | HER2 | Cleavable (vc) | MMAE | ~25-80 (High DAR) | |

| T-DXd (Trastuzumab deruxtecan) | Various HER2-positive | HER2 | Cleavable (GGFG) | DXd | Not Specified | |

| T-DM1 (Trastuzumab emtansine) | Various HER2-positive | HER2 | Non-cleavable (SMCC) | DM1 | Not Specified |

Note: MMAE (monomethyl auristatin E) and DM1 (emtansine) are potent microtubule inhibitors. DXd is a topoisomerase I inhibitor. The drug-to-antibody ratio (DAR) also significantly impacts IC50 values.

Table 2: In Vivo Stability of Cleavable Linkers

| Linker Type | Specific Linker | Animal Model | Measurement Method | Outcome | Reference |

| Enzyme-Cleavable | Val-Cit | Rat | ELISA (Conjugated Payload) | Stable in plasma | |

| pH-Sensitive | Hydrazone | Not Specified | Not Specified | Can exhibit variable stability | |

| Glutathione-Sensitive | Disulfide | Not Specified | Not Specified | Generally stable in plasma | |

| Tandem-Cleavage | β-glucuronide-dipeptide | Rat | ELISA (Conjugated Payload) | Improved stability over single cleavage | |

| Exo-Cleavable | Exo-EVC-Exatecan | Rat | Pharmacokinetic analysis | Superior stability and DAR |

Table 3: Bystander Effect of ADCs with Cleavable Linkers

| ADC | Target | Linker Type | Payload | Bystander Effect | Reference |

| Adcetris® (Brentuximab vedotin) | CD30 | Valine-Citrulline (Cleavable) | MMAE | Yes | |

| Padcev® (Enfortumab vedotin) | Nectin-4 | Valine-Citrulline (Cleavable) | MMAE | Yes | |

| Trodelvy® (Sacituzumab govitecan) | TROP-2 | CL2A (pH-sensitive, Cleavable) | SN-38 | Yes | |

| Kadcyla® (T-DM1) | HER2 | SMCC (Non-cleavable) | DM1 | Minimal/No |

Signaling Pathways and Mechanisms of Action

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and mechanisms involved in the action of ADCs with cleavable linkers.

Caption: General Mechanism of Action for an Antibody-Drug Conjugate (ADC).

Caption: Mechanisms of Cleavage for Different Linker Types.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate evaluation and comparison of different cleavable linkers. The following sections provide detailed methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT/XTT)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

-

Target cancer cell line

-

Complete culture medium

-

Antibody-Drug Conjugate (ADC)

-

Control antibody and free payload

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload. Replace the culture medium with the prepared dilutions. Include untreated cells as a control.

-

Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cytotoxicity (typically 72-120 hours).

-

Reagent Addition:

-

MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.

-

XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader (570 nm for MTT, 450-500 nm for XTT).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.

Caption: Experimental Workflow for an In Vitro Cytotoxicity Assay.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma by measuring the amount of intact ADC or released payload over time.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human or animal plasma

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

Analytical system (e.g., LC-MS/MS for free payload, ELISA or HIC for intact ADC)

Procedure:

-

Incubation: Incubate the ADC in plasma at a defined concentration at 37°C.

-

Time Points: At various time points (e.g., 0, 24, 48, 72, 96 hours), collect aliquots of the plasma-ADC mixture.

-

Sample Processing:

-

For Free Payload Analysis (LC-MS/MS): Precipitate proteins from the plasma samples (e.g., with acetonitrile) and analyze the supernatant for the presence of the released payload.

-

For Intact ADC Analysis (ELISA/HIC): Analyze the plasma samples to determine the concentration of the intact ADC or the drug-to-antibody ratio (DAR).

-

-

Data Analysis: Plot the concentration of the released payload or the percentage of intact ADC over time to determine the stability of the linker.

Enzyme Cleavage Assay (e.g., Cathepsin B)

This assay evaluates the susceptibility of an enzyme-cleavable linker to its target protease.

Materials:

-

ADC with an enzyme-cleavable linker

-

Purified enzyme (e.g., recombinant human Cathepsin B)

-

Assay buffer (specific to the enzyme, e.g., acidic buffer for Cathepsin B)

-

Reducing agent (if required for enzyme activity, e.g., DTT for Cathepsin B)

-

Analytical system (e.g., HPLC, LC-MS) to quantify the released payload

Procedure:

-

Enzyme Activation: If necessary, pre-activate the enzyme according to the manufacturer's instructions.

-

Reaction Setup: In a reaction tube, combine the ADC and the assay buffer.

-

Initiate Cleavage: Add the activated enzyme to the ADC solution to start the reaction.

-

Incubation and Time Points: Incubate the reaction at 37°C. At various time points, take aliquots and stop the reaction (e.g., by adding a protease inhibitor or acid).

-

Analysis: Analyze the samples to quantify the amount of released payload.

-

Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.

Bystander Effect Assay (Co-culture)

This assay measures the ability of an ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.

Materials:

-

Antigen-positive cancer cell line

-

Antigen-negative cancer cell line (labeled with a fluorescent marker, e.g., GFP)

-

Antibody-Drug Conjugate (ADC)

-

Culture medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Co-culture Seeding: Seed a mixture of antigen-positive and antigen-negative (fluorescently labeled) cells in a culture plate.

-

ADC Treatment: Treat the co-culture with the ADC at various concentrations.

-

Incubation: Incubate the plate for a sufficient period to allow for the bystander effect to occur (typically several days).

-

Analysis:

-

Fluorescence Microscopy: Visualize and count the number of viable fluorescent (antigen-negative) cells.

-

Flow Cytometry: Quantify the percentage of viable and apoptotic fluorescent cells.

-

-

Data Analysis: Compare the viability of the antigen-negative cells in the co-culture with their viability when cultured alone and treated with the ADC to quantify the bystander effect.

Conclusion

Cleavable linkers are a critical and highly versatile component in the design of effective and safe antibody-drug conjugates for cancer therapy. The choice of linker chemistry—be it enzyme-cleavable, pH-sensitive, or glutathione-sensitive—profoundly influences the ADC's stability, mechanism of action, and therapeutic window. A thorough understanding of the quantitative performance metrics and the application of robust experimental protocols for their evaluation are paramount for the successful development of next-generation ADCs. As our understanding of the tumor microenvironment and cancer cell biology deepens, so too will the sophistication and precision of cleavable linker technologies, paving the way for even more effective and targeted cancer treatments.

References

Methodological & Application

Application Notes and Protocols for Fmoc-VAP-MMAE Synthesis for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload. The characteristics of the linker significantly influence the stability, efficacy, and safety of the ADC.

This application note details the synthesis of Fmoc-VAP-MMAE, a widely utilized drug-linker conjugate in ADC development. This conjugate comprises the potent tubulin inhibitor, monomethyl auristatin E (MMAE), attached to a cleavable dipeptide linker, valine-alanine (Val-Ala). This linker is designed to be stable in systemic circulation but is susceptible to cleavage by intracellular proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient and traceless release of the active MMAE payload within the target cell. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the dipeptide allows for a modular synthesis approach and subsequent conjugation to other functionalities if required.

This document provides detailed experimental protocols for the synthesis, purification, and characterization of Fmoc-VAP-MMAE, as well as its subsequent processing for conjugation to monoclonal antibodies.

Data Presentation

The following tables summarize illustrative quantitative data for the synthesis of Fmoc-VAP-MMAE and its precursors. Actual results may vary depending on specific experimental conditions and the scale of the reaction.

Table 1: Illustrative Parameters for Solid-Phase Synthesis of Fmoc-Val-Ala-PAB-OH

| Parameter | Value/Condition |

| Resin | 2-Chlorotrityl chloride (2-CTC) resin |

| Resin Loading | 0.4 - 0.8 mmol/g |

| Fmoc-Amino Acid Excess | 3 - 5 equivalents |

| Coupling Reagent | HATU/DIPEA or HBTU/HOBt/DIPEA |

| Fmoc Deprotection | 20% piperidine in DMF |

| Cleavage from Resin | 1-5% TFA in DCM |

| Typical Yield | 70-85% |

| Typical Purity (crude) | >80% |

Table 2: Illustrative Parameters for Coupling of Fmoc-Val-Ala-PAB-OH to MMAE

| Parameter | Value/Condition |

| Fmoc-Val-Ala-PAB-OH | 1.1 equivalents |

| MMAE | 1.0 equivalent |

| Coupling Reagent | HATU/DIPEA or HOBt/EDC |

| Solvent | Anhydrous DMF |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 65-80% |

| Typical Purity (post-HPLC) | >95% |

Table 3: Parameters for Fmoc Deprotection of Fmoc-VAP-MMAE

| Parameter | Value/Condition |

| Deprotection Reagent | 20% piperidine in DMF |

| Reaction Temperature | Room Temperature |

| Reaction Time | 15-30 minutes |

| Monitoring | HPLC or LC-MS |

| Product | H₂N-Val-Ala-PAB-MMAE |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Fmoc-Val-Ala-PAB-OH

This protocol describes the synthesis of the peptide-linker component using solid-phase peptide synthesis (SPPS).

1.1. Resin Preparation and First Amino Acid Loading (Fmoc-Ala-OH):